molecular formula C7H12F3NO B2423908 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane CAS No. 2090998-14-2

2-Methyl-7-(trifluoromethyl)-1,4-oxazepane

Cat. No. B2423908
CAS RN: 2090998-14-2
M. Wt: 183.174
InChI Key: OPZMNTLJZPVLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-7-(trifluoromethyl)-1,4-oxazepane is a heterocyclic compound that belongs to the class of oxazepanes. This compound has been studied extensively for its potential applications in scientific research due to its unique structure and properties.

Scientific Research Applications

2-Methyl-7-(trifluoromethyl)-1,4-oxazepane has several potential applications in scientific research. It has been studied as a potential ligand for metal ions, which can be used in catalysis and other chemical reactions. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane is not fully understood. However, it is believed to work by binding to specific receptors or enzymes in the body, leading to changes in cellular signaling and metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have potential as an antimicrobial agent. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane in lab experiments is its unique structure and properties, which make it a useful tool for studying cellular signaling and metabolism. However, one limitation is that the compound can be difficult to synthesize and purify, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane. One potential direction is to further investigate its antimicrobial properties and develop it as a new antibiotic. Additionally, this compound could be studied as a potential treatment for inflammatory diseases, such as arthritis and asthma. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane can be achieved through a multistep process involving the reaction of 2-methyl-1,4-oxazepane with trifluoromethyl iodide in the presence of a base. The resulting product can be purified through column chromatography to obtain the final compound.

properties

IUPAC Name

2-methyl-7-(trifluoromethyl)-1,4-oxazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c1-5-4-11-3-2-6(12-5)7(8,9)10/h5-6,11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZMNTLJZPVLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC(O1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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